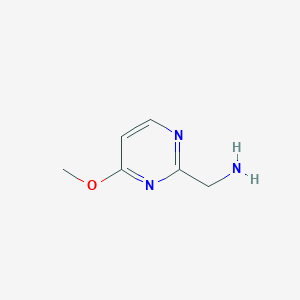![molecular formula C10H4Cl2N2OS B1457246 2,4-Dichloro-5-(2-furyl)thieno[2,3-d]pyrimidine CAS No. 1428141-39-2](/img/structure/B1457246.png)
2,4-Dichloro-5-(2-furyl)thieno[2,3-d]pyrimidine
Vue d'ensemble
Description
“2,4-Dichloro-5-(2-furyl)thieno[2,3-d]pyrimidine” is a heterocyclic compound . It is an active intermediate that is essential for new antitumor medications . The compound is part of a category of thick heterocyclic compounds containing thiofuran, pyrimidine ring, nitrogen, and sulfur .
Synthesis Analysis
The synthesis of “2,4-Dichloro-5-(2-furyl)thieno[2,3-d]pyrimidine” involves 3-Amino-2-methoxycarbonylthiophene as the main raw material . The first step yield was 84% at 190 °C, and the second step yield was 81.4% at 105 °C .Molecular Structure Analysis
The molecular structure of “2,4-Dichloro-5-(2-furyl)thieno[2,3-d]pyrimidine” is C10H4Cl2N2OS . More detailed structural analysis could not be found in the available resources.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “2,4-Dichloro-5-(2-furyl)thieno[2,3-d]pyrimidine” include the use of 3-Amino-2-methoxycarbonylthiophene as the main raw material . The product was characterized by nuclear magnetic resonance (NMR) .Applications De Recherche Scientifique
Synthesis and Chemical Reactions
- 2,4-Dichloro-5-(2-furyl)thieno[2,3-d]pyrimidine has been utilized in the synthesis of various heterocyclic compounds. For example, it has been used in reactions with halogeno-esters, halogeno-ketones, and chloroacetamide to produce thieno[2,3-c]pyridines and pyrido[2′,3′:4,5]thieno[3,2-d]pyrimidinones, highlighting its versatility in organic synthesis (Attaby, 1998).
- It has also been involved in the Suzuki Pd(0)-catalyzed coupling for the regioselective preparation of various substituted uracils, indicating its role in facilitating specific types of chemical bonding (Wellmar, Hörnfeldt, & Gronowitz, 1995).
Biological Studies and Applications
- The compound has been explored for its antimicrobial and anti-inflammatory properties. A study highlighted that the integration of different groups in the thieno[2,3-d]pyrimidine ring enhances its antibacterial, antifungal, and anti-inflammatory activities (Tolba, Kamal El‐Dean, Ahmed, & Hassanien, 2018).
- Another research demonstrated that thieno[2,3-d]pyrimidine derivatives, including those with 2,4-dichloro-5-(2-furyl)thieno[2,3-d]pyrimidine, showed promising radioprotective and antitumor activities (Alqasoumi, Ragab, Alafeefy, Galal, & Ghorab, 2009).
Additional Applications and Studies
- The compound has been a key player in the synthesis of new furyl-substituted and thienyl-substituted pyrrolo[1,2-c]pyrimidine compounds, as demonstrated by studies involving dipolar cycloaddition reactions (Iuhas, Georgescu, Georgescu, Draghici, & Cǎproiu, 2001).
- Its use in the convenient synthesis and antimicrobial evaluation of multicyclic thienopyridines further exemplifies its significance in pharmaceutical research (Rateb, 2008).
Propriétés
IUPAC Name |
2,4-dichloro-5-(furan-2-yl)thieno[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4Cl2N2OS/c11-8-7-5(6-2-1-3-15-6)4-16-9(7)14-10(12)13-8/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGWZMVNZNAIHQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CSC3=C2C(=NC(=N3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4Cl2N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-5-(2-furyl)thieno[2,3-d]pyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



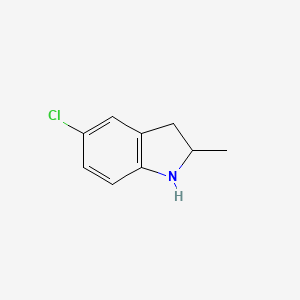
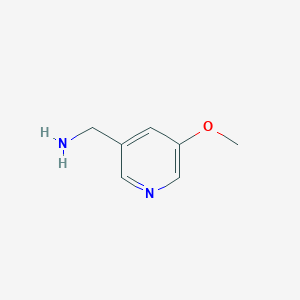
![5-Bromo-2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1457165.png)
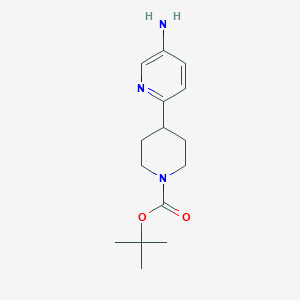
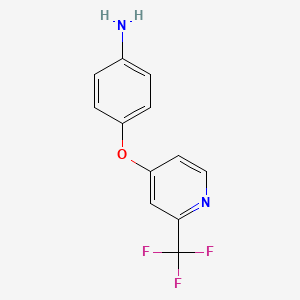
![5-Methylimidazo[1,2-a]pyridin-2-amine](/img/structure/B1457170.png)

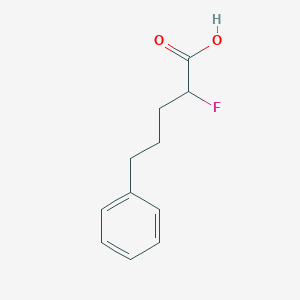
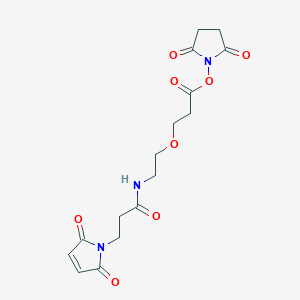
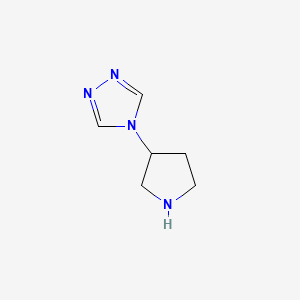
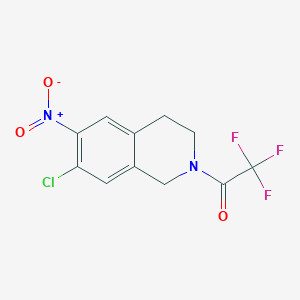
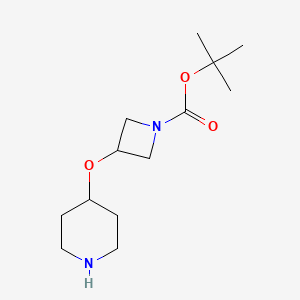
![1-(2-Bromo-ethyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1457185.png)
